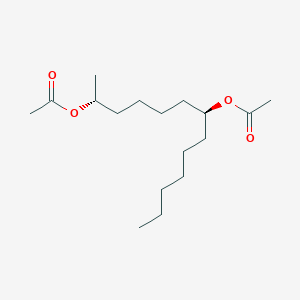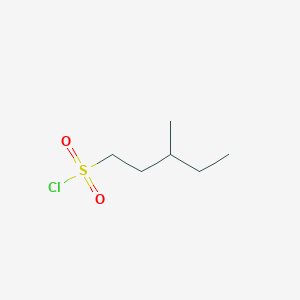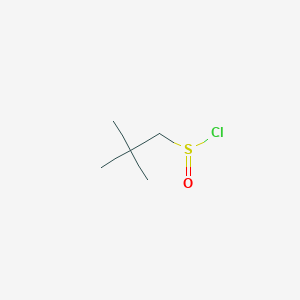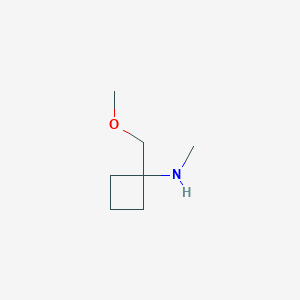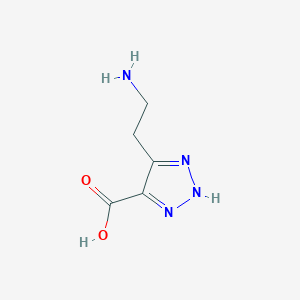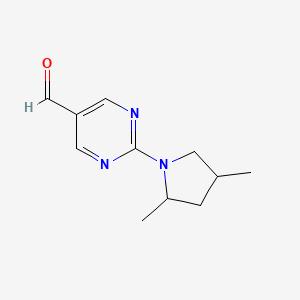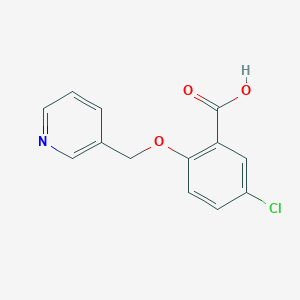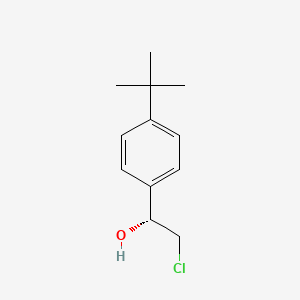
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenylacetic acid.
Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reduction: The acyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chlorination of Alcohol: The resulting alcohol is chlorinated using reagents like thionyl chloride (SOCl₂) to obtain (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of (1R)-1-(4-tert-butylphenyl)-2-chloroethanone.
Reduction: Formation of (1R)-1-(4-tert-butylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The molecular pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-tert-butylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.
(1R)-1-(4-tert-butylphenyl)ethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
(1R)-1-(4-tert-butylphenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain, providing distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C12H17ClO |
|---|---|
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
VWLIAPTVFUEUKK-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCl)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


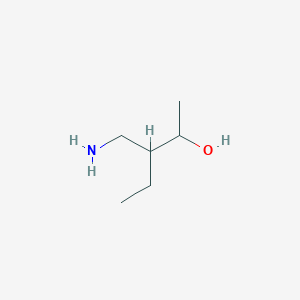
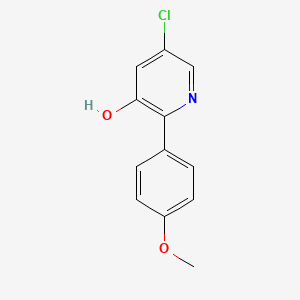
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)
